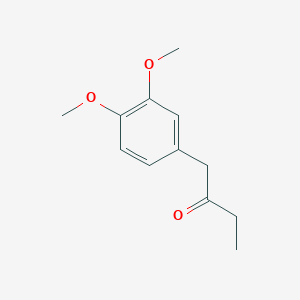
1-(3,4-diméthoxyphényl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,4-Dimethoxyphenyl)butan-2-one is a chemical of interest in various synthetic and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural elucidation, and chemical properties. These papers can help infer the characteristics of 1-(3,4-Dimethoxyphenyl)butan-2-one by analogy and through the understanding of related chemical structures and reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, deprotection, Grignard reactions, and oxidation processes . For instance, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved with an overall yield of 50.4%, starting from 2-chloro-1,1-dimethoxy ethane . Similarly, the synthesis of butyrate and 1,3-dioxane derivatives was performed, and their structures were characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Dimethoxyphenyl)butan-2-one has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, the crystal structure of a pyridinium chloride salt was determined, revealing specific torsion angles and hydrogen bonding patterns . These techniques could be employed to determine the molecular structure of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethoxyphenyl groups can include oxidative coupling and cyclization reactions . The synthesis of (2RS,3SR)- and (2RS,3RS)-2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one involved C-methylation and determination of stereochemistry . Additionally, the cyclization of a bromo-butoxyphenyl compound with hydrogen chloride in methanol was reported . These reactions provide a basis for understanding how 1-(3,4-Dimethoxyphenyl)butan-2-one might behave under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often inferred from spectroscopic data and crystallographic analysis. The solvatochromic effects, hydrogen bonding, and thermal properties are among the characteristics that can be determined . For example, the novel compound in paper exhibited solvatochromic effects depending on the solvent type. These properties are crucial for understanding the behavior of 1-(3,4-Dimethoxyphenyl)butan-2-one in different environments.
Applications De Recherche Scientifique
Agrochimie et régulation de la croissance des plantes
La 1-(3,4-diméthoxyphényl)butan-2-one a été étudiée pour ses effets sur la croissance des plantes. Plus précisément, elle agit comme un stimulant de la croissance racinaire. Les chercheurs ont découvert qu'elle favorise la longueur de la racine principale et influence les niveaux d'hormones endogènes telles que l'acide indole-3-acétique (AIA), l'acide abscissique (ABA) et l'acide gibbérellique (GA₃). Ces modifications hormonales jouent un rôle crucial dans le contrôle du développement de la racine principale .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBQLBXSVSRQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291822 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884-06-0 |
Source


|
| Record name | 884-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
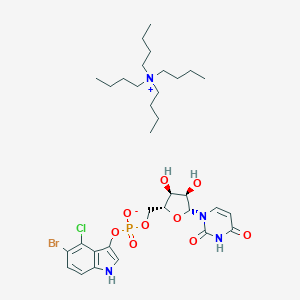

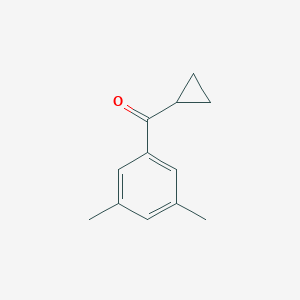


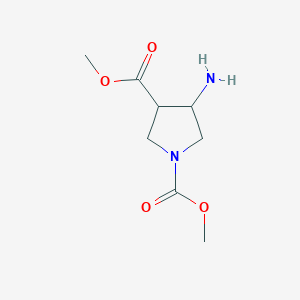
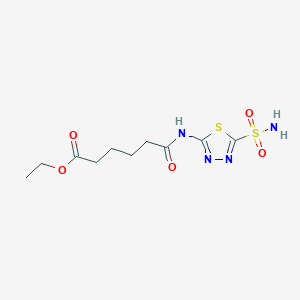
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)